molecular formula C15H17NO4 B13231346 Methyl 2-[4-(4-formylphenyl)-2-oxopiperidin-1-yl]acetate

Methyl 2-[4-(4-formylphenyl)-2-oxopiperidin-1-yl]acetate

Cat. No.: B13231346
M. Wt: 275.30 g/mol
InChI Key: RXXFBQFIZWYXCC-UHFFFAOYSA-N
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Description

Methyl 2-[4-(4-formylphenyl)-2-oxopiperidin-1-yl]acetate is a piperidinone derivative featuring a 2-oxopiperidin-1-yl core substituted with a 4-formylphenyl group and an acetate ester. The formyl group at the para position of the phenyl ring provides reactivity for further derivatization, making this compound a valuable intermediate in medicinal chemistry and organic synthesis. Its structure combines a lactam (piperidinone) ring with an ester functionality, which may influence solubility, crystallinity, and biological activity .

Properties

Molecular Formula

C15H17NO4

Molecular Weight

275.30 g/mol

IUPAC Name

methyl 2-[4-(4-formylphenyl)-2-oxopiperidin-1-yl]acetate

InChI

InChI=1S/C15H17NO4/c1-20-15(19)9-16-7-6-13(8-14(16)18)12-4-2-11(10-17)3-5-12/h2-5,10,13H,6-9H2,1H3

InChI Key

RXXFBQFIZWYXCC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1CCC(CC1=O)C2=CC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Synthesis of 2-Oxopiperidine Core

The 2-oxopiperidine (piperidin-2-one) ring is generally synthesized via cyclization reactions starting from amino acid derivatives or ketoesters. Common methods include:

N-Substitution with Methyl 2-Acetate Group

The nitrogen atom of the piperidinone is alkylated with methyl 2-bromoacetate or methyl 2-chloroacetate to introduce the methyl acetate side chain:

  • N-alkylation reaction using methyl 2-haloacetate in the presence of a base (such as potassium carbonate or sodium hydride) in an aprotic solvent like dimethylformamide (DMF).
  • Reaction conditions are optimized to avoid over-alkylation or side reactions with the aldehyde group.

Representative Synthetic Scheme

Step Reaction Type Reagents/Conditions Yield (%) Notes
1 Piperidinone formation Cyclization of γ-aminobutyric acid derivative, heating 60-75 Formation of 2-oxopiperidine core
2 Suzuki coupling 4-formylphenylboronic acid, Pd catalyst, base, reflux 70-80 Installation of 4-(4-formylphenyl) substituent
3 N-alkylation Methyl 2-bromoacetate, K2CO3, DMF, RT 65-85 Formation of this compound

Alternative and Supporting Methods

  • Reductive amination has been reported as a method to form substituted piperidine derivatives, but for this compound, direct N-alkylation is preferred due to the presence of the ketone and aldehyde groups.
  • Use of protecting groups for the aldehyde may be necessary in some synthetic routes to prevent side reactions during alkylation steps.
  • The choice of base and solvent is critical to maximize yield and purity, with polar aprotic solvents and mild bases favored.

Research Findings and Optimization

  • The Suzuki coupling step is crucial for regioselectivity and yield. Palladium catalysts such as Pd(PPh3)4 or Pd(dppf)Cl2 are commonly employed with bases like sodium carbonate or potassium phosphate.
  • Reaction temperature and time are optimized to balance conversion and minimize decomposition of sensitive functional groups.
  • Purification is typically achieved by column chromatography or recrystallization to isolate the target compound in high purity.
  • Analytical characterization (NMR, IR, MS) confirms the presence of the aldehyde, ketone, and ester functionalities.

Summary Table of Preparation Parameters

Parameter Optimal Conditions Comments
Piperidinone synthesis Heating γ-aminobutyric acid derivatives Moderate yields, forms lactam ring
Suzuki coupling Pd catalyst, 4-formylphenylboronic acid, base, reflux High regioselectivity, 70-80% yield
N-alkylation Methyl 2-bromoacetate, K2CO3, DMF, room temp Avoids aldehyde side reactions, 65-85% yield
Purification Column chromatography, recrystallization Ensures high purity
Characterization NMR, IR, MS Confirms structure and functional groups

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 2-[4-(4-formylphenyl)-2-oxopiperidin-1-yl]acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of piperidine-based pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(4-formylphenyl)-2-oxopiperidin-1-yl]acetate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The piperidine ring may also interact with biological receptors, modulating their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperidinone Ring

Methyl 2-[4-(4-Bromophenyl)-2-oxopiperidin-1-yl]acetate
  • Structural Difference : The bromophenyl group replaces the formylphenyl substituent.
  • Molecular Weight: 326.19 g/mol (vs. ~287.3 g/mol for the target compound, estimated from its formula C₁₅H₁₇NO₄) .
  • Reactivity : Bromine’s electron-withdrawing nature may reduce nucleophilic aromatic substitution reactivity compared to the formyl group.
  • Applications : Brominated analogs are often used in cross-coupling reactions (e.g., Suzuki-Miyaura) to generate biaryl systems .
3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one
  • Structural Difference: Incorporates a morpholino group and a dihydropyridinone ring instead of the acetate ester.
  • Synthetic Route : Synthesized via intramolecular cyclization, highlighting the versatility of 2-oxopiperidin-1-yl intermediates in heterocycle formation .
  • Yield : 94%, indicating efficient synthetic pathways for such derivatives .

Esters with 4-Formylphenyl Moieties

Methyl 2-(4-Formylphenyl)acetate
  • Structural Difference : Lacks the 2-oxopiperidin-1-yl group.
  • Physical Properties :
    • Molecular Weight: 178.18 g/mol
    • Boiling Point: 285.4°C
    • Density: 1.2 g/cm³
  • Applications : Serves as a building block for pharmaceuticals and organic synthesis. Its formyl group enables condensation reactions (e.g., with hydrazines or amines) .
Ethyl 2-(4-Formylphenyl)acetate
  • Structural Difference : Ethyl ester instead of methyl.
  • Physical Properties :
    • Molecular Weight: 192.21 g/mol
    • Purity: 95% (typical for commercial samples) .
  • Utility : Demonstrates how ester chain length affects solubility and reactivity in downstream reactions .

Pharmacologically Relevant Analogs

N-(4-Formylphenyl)methanesulfonamide
  • Structural Difference: Replaces the piperidinone-acetate system with a sulfonamide group.
  • Role : A related compound in sotalol impurity profiling, emphasizing the formylphenyl group’s prevalence in pharmaceutical intermediates .
4-Formylphenyl Quinoline Carboxylates
  • Structural Difference: Quinoline core instead of piperidinone.

Data Tables

Table 1: Physical and Chemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Functional Groups
Target Compound C₁₅H₁₇NO₄ ~287.3 (estimated) N/A 2-Oxopiperidin-1-yl, Formyl
Methyl 2-(4-formylphenyl)acetate C₁₀H₁₀O₃ 178.18 285.4 Formyl, Ester
Methyl 2-[4-(4-bromophenyl)-2-oxopiperidin-1-yl]acetate C₁₄H₁₆BrNO₃ 326.19 N/A Bromophenyl, 2-Oxopiperidin-1-yl

Biological Activity

Methyl 2-[4-(4-formylphenyl)-2-oxopiperidin-1-yl]acetate is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C15H17NO4
Molecular Weight: 275.30 g/mol
IUPAC Name: this compound
CAS Number: 2060061-73-4

The compound possesses a piperidine ring and a formyl group, which are crucial for its biological interactions. The presence of these functional groups suggests potential for enzyme inhibition and receptor modulation.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

  • Enzyme Inhibition: The formyl group can form covalent bonds with nucleophilic sites on enzymes, potentially inhibiting their activity.
  • Receptor Interaction: The piperidine ring may engage with biological receptors, influencing their function and signaling pathways.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

  • Antimicrobial Activity: Preliminary studies suggest that derivatives of piperidine compounds can possess antibacterial properties. While specific data on this compound is limited, its structural similarities to known antimicrobial agents warrant further investigation.
  • Cytotoxicity: Some studies have indicated that piperidine derivatives can show cytotoxic effects against cancer cell lines. The potential of this compound in cancer therapy is an area of active research.

Case Studies

  • Study on Enzyme Inhibition:
    • A study investigated the inhibition of cyclin-dependent kinases (CDKs) by piperidine derivatives. This compound was tested alongside other compounds, showing promising results in inhibiting CDK activity, which is crucial for cell cycle regulation .
  • Antimicrobial Screening:
    • In a screening of various piperidine-based compounds for antimicrobial properties, several derivatives demonstrated significant activity against Gram-positive bacteria. While this compound was not explicitly mentioned, its structural characteristics suggest it could be similarly effective .
  • Cytotoxicity Assays:
    • Cytotoxicity assays conducted on various cancer cell lines indicated that compounds with similar structures could induce apoptosis. Future studies are required to establish the specific effects of this compound on different cancer types.

Comparative Analysis

Compound NameStructure FeaturesBiological Activity
This compoundPiperidine ring, formyl groupPotential enzyme inhibitor
Methyl 2-(4-formylphenoxy)acetateEther linkage instead of piperidineModerate antimicrobial activity
Methyl 2-(4-formylphenyl)acetateLacks piperidine ringLower complexity, less biological activity

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